molecular formula C17H15ClN2O2 B8758529 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

Cat. No.: B8758529
M. Wt: 314.8 g/mol
InChI Key: OJVMSICJWQFIOS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one (CID 23585453) is a synthetic quinazolin-4(3H)-one derivative of significant interest in medicinal chemistry and drug discovery research . Quinazolinones are a privileged scaffold in pharmacology, known for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . This specific compound is a key intermediate and structural analog in the development of non-covalent inhibitors, building upon research into quinazolin-4-one-based compounds that exhibit potent inhibitory activity against SARS-CoV-2 Main Protease (M pro ), a critical target for anti-COVID-19 therapeutics . The structural features of this chemical—including the 7-hydroxy group, the 2-isopropyl substituent, and the 3-(4-chlorophenyl) moiety—are often explored in Structure-Activity Relationship (SAR) studies to optimize binding affinity, selectivity, and metabolic stability . Researchers value this compound for its potential to engage biological targets through a non-covalent mechanism of action, which may offer advantages over covalent inhibitors in terms of selectivity and reduced off-target effects . Its core quinazolinone structure is ubiquitous in various biologically active natural products and synthetic pharmaceutical compounds, making it a versatile template for designing novel therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-2-propan-2-ylquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3

InChI Key

OJVMSICJWQFIOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Condensation of Anthranilamide with Carbonyl Derivatives

The quinazolin-4(3H)-one scaffold is typically constructed via condensation of anthranilamide (2-aminobenzamide) with aldehydes or ketones. For 3-(4-chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one, this involves:

  • Step 1 : Reaction of anthranilamide with 4-chlorobenzaldehyde to introduce the 3-(4-chlorophenyl) substituent.

  • Step 2 : Cyclization with isopropyl ketone to install the 2-isopropyl group.

In aqueous medium, GO nanosheets (25 mg) and oxone (307 mg) catalyze this reaction at room temperature, achieving 88–96% yields for analogous 2-alkyl/arylquinazolin-4(3H)-ones. The hydroxy group at position 7 is introduced via in situ oxidation or post-synthetic modification, though specific conditions for this derivative require further elaboration.

Functionalization and Cyclization Strategies

Lewis Acid-Mediated Friedel-Crafts Cyclization

Intramolecular cyclization using Lewis acids (e.g., AlCl₃, FeCl₃) in high-boiling solvents (e.g., diphenyl ether, DMF) enables the formation of the fused quinazolinone ring. For example:

  • Reaction System : 3-MPCA (precursor) with AlCl₃ in diphenyl ether at 150°C for 6 hours yields 7-hydroxyquinazolinones with >93% purity.

  • Key Advantage : Eliminates the need for melt-phase reactions, enhancing scalability.

Acid-Catalyzed Annulation

Nitric acid/hydrochloric acid (3:1) under reflux facilitates rapid cyclization (2 minutes) between 2-aminobenzamide and ketones, producing 2,3-dihydroquinazolin-4(1H)-ones in 85–96% yields. For the target compound, substituting the ketone with isopropyl derivatives and optimizing stoichiometry are critical:

ReactantCatalystTemperatureTimeYield (%)
2-AminobenzamideHNO₃/HCl (3:1)Reflux2 min88–96
4-ChlorobenzaldehydeGO/OxoneRT4 h92

Optimization of Reaction Conditions

Solvent and Oxidant Screening

The MDPI study highlights the impact of solvent polarity and oxidants on quinazolinone synthesis:

  • Neat Conditions : Provide moderate yields (56%) but require longer reaction times.

  • Acetonitrile with TBHP : Enhances oxidative cyclization, achieving 70% yields for fused-ring derivatives.

For 7-hydroxy functionality, tert-butyl hydroperoxide (TBHP) in acetonitrile at 80°C is optimal, avoiding over-oxidation of sensitive substituents.

Catalytic Efficiency of GO Nanosheets

GO nanosheets act as dual catalysts, accelerating imine formation and cyclization via π-π interactions and acid sites. In the synthesis of 2-isopropylquinazolin-4(3H)-one, GO (25 mg) in water achieves 88% yield at 60°C, demonstrating superior performance to homogeneous catalysts.

Analytical Characterization and Purity Control

Spectroscopic Validation

  • ¹H NMR : Key signals include a doublet at δ 1.70–1.74 ppm (isopropyl -CH₂), a multiplet at δ 7.25–7.45 ppm (aromatic protons), and a broad singlet at δ 10.2 ppm (NH).

  • ¹³C NMR : Carbonyl resonance at δ 165–170 ppm confirms the 4(3H)-one structure.

HPLC Purity Assessment

Post-synthetic purification via crystallization (ethanol/hexane) ensures >95% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: : PMID25666693-Compound-140 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound.

Major Products: : The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in substituted analogs of the compound.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the quinazolinone scaffold can enhance their selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Antiviral Properties

Recent developments have identified quinazolinone derivatives as promising candidates for antiviral therapies, particularly against SARS-CoV-2. A study highlighted the potential of nonpeptidic, noncovalent inhibitors derived from quinazolin-4-one structures, demonstrating that these compounds can inhibit viral proteases effectively, thus blocking viral replication . The compound may share similar mechanisms due to its structural characteristics.

Anti-inflammatory Effects

Quinazolinones have also been investigated for their anti-inflammatory properties. In vitro studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The hydroxyl group at position 7 may enhance the compound's ability to interact with inflammatory mediators .

Neuroprotective Effects

Research has indicated that certain quinazolinone derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help mitigate oxidative stress and neuronal apoptosis, although specific studies on this compound are still needed to confirm these effects.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of quinazolinone derivatives were synthesized and tested against human cancer cell lines. Among these, a compound structurally similar to this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antiviral Efficacy

A recent investigation into the antiviral properties of quinazolinones revealed that compounds with structural similarities to this compound effectively inhibited the activity of viral proteases associated with SARS-CoV-2. This study emphasizes the potential role of such compounds in developing new antiviral agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one with structurally related quinazolinones, focusing on substituent effects, physical properties, and pharmacological activity.

Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups Biological Activity
Target Compound 3-(4-ClPh), 7-OH, 2-isopropyl Not reported Hydroxyl, chlorophenyl, isopropyl Antihypertensive (inferred)
Compound 23 (from ) 7-Cl, 3-(4-ClPh-dihydroisoxazol), 2-p-tolyl Not reported Chloro, dihydroisoxazol, tolyl Potent α1-adrenergic blockade
Compound 24 (from ) 7-Cl, 3-(4-ClPh-dihydroisoxazol), 4-OCH3Ph 186–188 Chloro, dihydroisoxazol, methoxy Prolonged antihypertensive effect
Compound 3c (from ) 2-(4-ClPh), 3-(3,4-dimethoxyPhCH2CH2) 150 Dimethoxyphenethyl, chlorophenyl Not reported
Compound 20 (from ) 2-(4-OCH3Ph), 3-(4-OCH3Ph-dihydroisoxazol) 162–164 Methoxy, dihydroisoxazol Not reported
Parchem Compound (from ) 3-(4-CF3Ph), 7-OH, 2-isopropyl Not reported Trifluoromethyl, hydroxyl Not reported

Key Observations:

  • Substituent Effects on Solubility: The hydroxyl group in the target compound likely improves water solubility compared to chloro (e.g., Compounds 23, 24) or methoxy (e.g., Compound 20) substituents. However, this may reduce membrane permeability due to decreased lipophilicity .
  • Melting Points: Compounds with rigid substituents (e.g., dihydroisoxazol in Compound 24) exhibit higher melting points (186–188°C), suggesting stronger crystalline packing forces compared to the target compound .

Pharmacological Activity Comparisons

  • Antihypertensive Activity: Compounds 23 and 24 () demonstrated potent α1-adrenergic receptor blockade, comparable to the clinical drug prazosin. Their 7-chloro and dihydroisoxazol substituents likely enhance receptor interaction, while the target compound’s hydroxyl group may favor different binding kinetics or metabolic stability .
  • Structure-Activity Relationship (SAR):
    • Position 7: Chloro substituents (Compounds 23, 24) correlate with strong antihypertensive effects, whereas hydroxyl groups (target compound) may shift activity toward alternative pathways or reduce potency due to altered electronic properties.
    • Position 2: Isopropyl (target compound) vs. methoxy (Compound 24) or tolyl (Compound 23) groups influence steric bulk and hydrophobicity, impacting receptor access .

Analytical Data Comparisons

  • Spectroscopic Features:
    • The target compound’s hydroxyl group would show a characteristic IR stretch near 3200–3600 cm⁻¹, absent in chloro-substituted analogs (e.g., Compound 24: IR νmax 1681 cm⁻¹ for carbonyl) .
    • In NMR, the hydroxyl proton would appear as a broad singlet (~δ 9–10 ppm), distinct from methoxy (δ 3.7–3.8 ppm) or chloroaromatic signals .

Biological Activity

3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one, also known by its chemical structure C17H15ClN2O2, is a compound of interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this quinazolinone derivative, drawing from various research studies and data sources.

The compound features a quinazolinone core structure with specific substituents that contribute to its biological activity. The presence of a hydroxyl group at the 7-position and a chlorophenyl group at the 3-position enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC17H15ClN2O2
Molecular Weight316.76 g/mol
CAS Number23585453
Melting PointNot specified

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Anti-Cancer Activity

Studies have shown that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance, in vitro assays revealed that it inhibits cell proliferation in human leukemia (HL60) and cervical cancer (HeLa) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of quinazolinones, including this compound, exhibited IC50 values in the micromolar range against cancer cell lines .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, the compound has been evaluated for anti-inflammatory activity. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

  • Research Findings : A study demonstrated that treatment with this compound reduced inflammation markers significantly compared to control groups .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro tests indicated that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : An investigation into the antimicrobial efficacy showed that this quinazolinone derivative inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group is believed to play a crucial role in enhancing binding affinity to these targets.

Q & A

Q. What safety protocols are essential for handling this compound?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood due to potential dust toxicity .
  • Spill management : Neutralize with vermiculite or sand, avoiding water to prevent hydrolysis.
  • Waste disposal : Incinerate in compliance with EPA guidelines for chlorinated organics .

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